molecular formula C13H8Cl2N2O2 B1145741 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one CAS No. 1337881-94-3

2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one

Cat. No.: B1145741
CAS No.: 1337881-94-3
M. Wt: 295.119
InChI Key: KIWHDIYRJPWJOA-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridin-1-one core substituted with a 2,6-dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dichlorophenyl-substituted intermediate, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyridin-1-one core.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials, agrochemicals, or other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxyquinolin-1-one
  • 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxyindolin-1-one

Uniqueness

Compared to similar compounds, 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one stands out due to its specific structural features, which may confer unique biological activity or chemical reactivity. Its pyrrolo[3,4-c]pyridin-1-one core, combined with the dichlorophenyl substitution, provides a distinct framework for exploring new chemical and biological properties.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2/c14-9-2-1-3-10(15)11(9)17-12(18)7-4-5-16-6-8(7)13(17)19/h1-6,13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHDIYRJPWJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(C3=C(C2=O)C=CN=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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